1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-11-5-4-10-8(11)12-6-2-9-3-7-12;;/h4-5,9H,2-3,6-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMXKAPJZUQPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-47-4 | |
| Record name | 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the alkylation of piperazine with 1-methyl-1H-imidazole. One common method includes the reaction of 1-methyl-1H-imidazole with piperazine in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield various reduced forms of the imidazole ring .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperazine moiety can interact with various receptors in the body, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride with analogous piperazine derivatives:
Table 1: Structural Comparison of Piperazine Dihydrochloride Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Piperazine | Salt Form |
|---|---|---|---|---|
| This compound | C₈H₁₆Cl₂N₄ | 239.14 | 1-Methylimidazol-2-yl | Dihydrochloride |
| 1-(2-Fluorobenzyl)piperazine dihydrochloride | C₁₁H₁₇Cl₂FN₂ | 267.17 | 2-Fluorobenzyl | Dihydrochloride |
| Mepiprazole dihydrochloride | C₁₄H₁₈Cl₃N₅ | 362.68 | 3-Chlorophenyl, 5-methylpyrazolyl ethyl | Dihydrochloride |
| 1-(3-Chloropropyl)piperazine dihydrochloride | C₇H₁₆Cl₂N₂ | 211.12 | 3-Chloropropyl | Dihydrochloride |
Key Observations :
- In contrast, fluorobenzyl () or chlorophenyl groups () increase lipophilicity, which may improve blood-brain barrier penetration .
- Molecular Weight : The target compound has a lower molecular weight compared to Mepiprazole dihydrochloride, suggesting better bioavailability .
- Salt Form : All listed compounds are dihydrochlorides, favoring water solubility and crystalline stability .
Key Observations :
- Synthetic Routes : The target compound’s synthesis shares similarities with 1-(4-fluorophenyl)piperazine derivatives, where imidazole reacts with formaldehyde and piperazine under reflux . This contrasts with Mepiprazole’s multi-step synthesis involving chlorophenyl and pyrazolyl groups .
- Therapeutic Potential: While the target compound lacks direct clinical data, its imidazole-piperazine scaffold is common in antimicrobial and CNS-active agents. For example, fluorophenyl-piperazine derivatives exhibit antimicrobial activity (), and Mepiprazole is a known anxiolytic .
Biological Activity
1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antiparasitic domains. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is C8H16Cl2N4, with a molecular weight of 239.14 g/mol. It consists of a piperazine ring substituted with a 1-methyl-1H-imidazole moiety, which is crucial for its biological activity. The presence of nitrogen-containing rings enhances its reactivity and interaction with biological macromolecules.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.0048 mg/mL | Complete death within 8 h |
| Escherichia coli | 0.0195 mg/mL | Effective against biofilm |
| Candida albicans | 0.039 mg/mL | Significant antifungal effect |
| Bacillus subtilis | 0.025 mg/mL | Moderate activity |
These results indicate that the compound can effectively inhibit microbial growth through mechanisms such as interference with protein synthesis or DNA replication .
Antiparasitic Activity
In addition to its antibacterial properties, the compound also shows potential antiparasitic effects. Research has indicated that it may inhibit the growth of certain parasites by disrupting their metabolic processes.
The mechanism of action for this compound involves binding to specific targets within microbial cells. This binding can lead to:
- Inhibition of Enzymatic Activity : The imidazole ring can interact with metal ions and enzymes critical for microbial survival.
- Disruption of Membrane Integrity : The compound may alter membrane permeability, leading to cell lysis.
These interactions are essential for understanding the pharmacological profile and therapeutic potential of this compound .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against various pathogens in vitro. The study found that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
Research on Antiparasitic Effects
Another investigation focused on the antiparasitic properties of this compound against protozoan parasites. The results demonstrated significant inhibition of parasite growth in cultured cells, indicating its potential application in developing new antiparasitic therapies .
Applications in Medicine
Due to its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics.
- Antiparasitic Drugs : Investigated for use against diseases caused by protozoan parasites.
- Neurological Disorders : Preliminary studies suggest possible benefits in treating neurodegenerative diseases due to its interaction with specific neurotransmitter receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-methylimidazole derivatives with piperazine precursors under controlled conditions. For example, microwave-assisted synthesis (e.g., 80°C in DMF with K₂CO₃) can significantly reduce reaction time and improve yield compared to traditional heating . Key factors include stoichiometric ratios of reactants, solvent polarity (e.g., DMF or acetonitrile), and the use of catalysts like TDAE (tetrakis(dimethylamino)ethylene) to facilitate intermediate formation . Post-synthesis, the product is often converted to the dihydrochloride salt by treatment with HCl gas or concentrated HCl in ethanol.
Q. How should researchers purify and characterize this compound to ensure high purity?
- Methodological Answer :
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) removes unreacted starting materials and byproducts .
- Characterization : Techniques include:
- HPLC (C18 column, aqueous acetonitrile mobile phase) to assess purity (>95% is typical for research-grade material).
- Mass Spectrometry (ESI-MS) to confirm molecular weight (e.g., m/z 199.08 for the free base).
- FT-IR to verify functional groups (e.g., imidazole C=N stretching at ~1600 cm⁻¹).
- ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve piperazine and imidazole proton environments .
Q. What are the critical storage and handling protocols to maintain compound stability?
- Methodological Answer : The dihydrochloride salt is hygroscopic and requires storage in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants like silica gel should be used to minimize moisture uptake. Prolonged exposure to light or heat (>40°C) can degrade the compound, necessitating amber glassware and cold storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive derivatives)?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Impurities (e.g., residual solvents or unreacted intermediates) can skew bioassays. Validate purity via HPLC and elemental analysis before testing.
- Assay Conditions : Adjust pH (the dihydrochloride salt’s solubility varies with buffer composition) and test multiple concentrations (e.g., 1–100 µM) to establish dose-response relationships.
- Structural Confirmation : Use X-ray crystallography or 2D NMR to rule out regioisomeric byproducts (e.g., alternative imidazole substitution patterns) that may have divergent activities .
Q. What strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity for imidazole functionalization .
- Computational Tools : Retrosynthetic AI platforms (e.g., Template_relevance models) predict feasible routes and prioritize intermediates with favorable ADMET profiles .
- Parallel Screening : Use Ugi or Mannich multicomponent reactions to generate diverse libraries, followed by high-throughput screening against target enzymes (e.g., histamine receptors) .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Solubility and Permeability : Measure logP (octanol/water) and artificial membrane permeability (PAMPA assay) to predict oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
- In Vivo Studies : Administer the compound intravenously and orally in rodent models, with plasma sampling over 24 hours to calculate AUC, Cₘₐₓ, and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
